![molecular formula C9H8N2O2 B12867202 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
1-(6-Aminobenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminobenzo[d]oxazol-2-yl)ethanone is a heterocyclic compound with the molecular formula C9H8N2O2. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone can be achieved through several methods. Another method utilizes an electrochemical approach, which is cleaner and more efficient, using acetic acid as an electrolyte .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The electrochemical method is particularly favored due to its high atom economy, scalability, and minimal impurity formation .
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
1-(6-Aminobenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: This compound is structurally similar but lacks the amino group at the 6-position.
2-Aminobenzoxazole: Another related compound with an amino group at the 2-position.
Uniqueness
1-(6-Aminobenzo[d]oxazol-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6-position allows for unique interactions and reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-(6-amino-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,10H2,1H3 |
InChI Key |
QBSNTLVWTYEIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



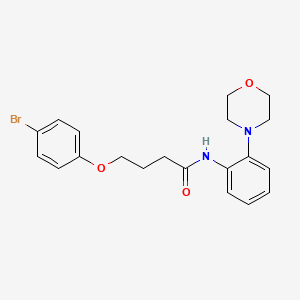

![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
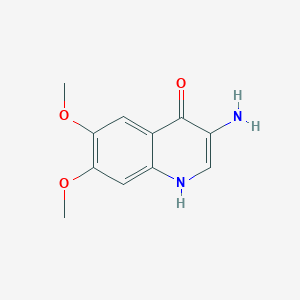

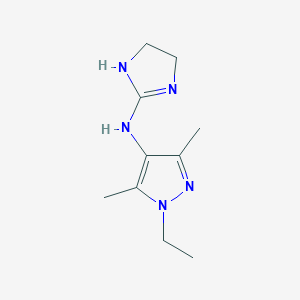
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
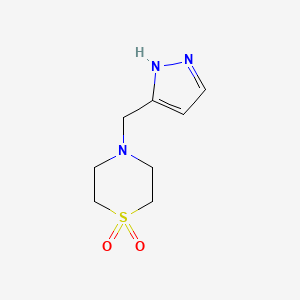
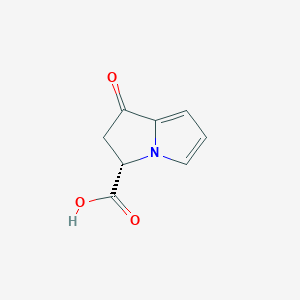
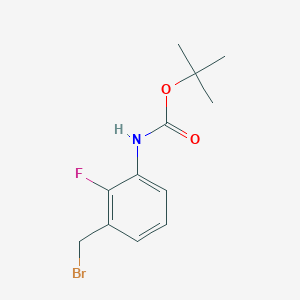
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)


